3-Benzylimidazolidin-4-one
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Overview
Description
3-Benzylimidazolidin-4-one is a heterocyclic compound with the molecular formula C10H12N2O. It features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylimidazolidin-4-one typically involves the cyclization of diamides or the reaction of amino esters with cyanamide or guanidine. One common method is the cyclization of N-benzyl-N’-carbamoylurea under acidic conditions . Another approach involves the reaction of benzylamine with glyoxal and ammonium acetate, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The cyclization of diamides in the presence of a suitable catalyst and under controlled temperature and pressure conditions is a preferred method .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Benzylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Benzylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, commonly used in medicinal chemistry.
Benzimidazole: Similar to imidazole but with a fused benzene ring, known for its broad-spectrum biological activities.
Oxazolidinone: A related compound with a similar ring structure, used as an antibiotic.
Uniqueness: 3-Benzylimidazolidin-4-one is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114981-12-3 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-benzylimidazolidin-4-one |
InChI |
InChI=1S/C10H12N2O/c13-10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
MVHBCOMVEOIOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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